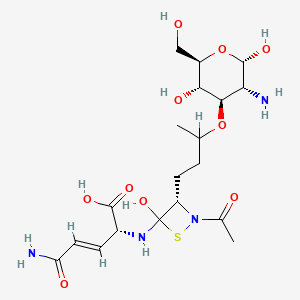

N-Acetyl-thiomuramyl-alanyl-isoglutamine

Description

Structure

3D Structure

Properties

CAS No. |

83375-11-5 |

|---|---|

Molecular Formula |

C19H32N4O10S |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(E,2R)-2-[[(3S)-2-acetyl-3-[3-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxybutyl]-4-hydroxythiazetidin-4-yl]amino]-5-amino-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C19H32N4O10S/c1-8(32-16-14(21)18(30)33-11(7-24)15(16)27)3-5-12-19(31,34-23(12)9(2)25)22-10(17(28)29)4-6-13(20)26/h4,6,8,10-12,14-16,18,22,24,27,30-31H,3,5,7,21H2,1-2H3,(H2,20,26)(H,28,29)/b6-4+/t8?,10-,11-,12+,14-,15-,16-,18+,19?/m1/s1 |

InChI Key |

ZBQHQSATUKWEDY-YTCNLXIISA-N |

SMILES |

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |

Isomeric SMILES |

CC(CC[C@H]1C(SN1C(=O)C)(N[C@H](/C=C/C(=O)N)C(=O)O)O)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)N |

Canonical SMILES |

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |

Synonyms |

N-acetyl-thiomuramyl-alanyl-isoglutamine thiomuramyl dipeptide |

Origin of Product |

United States |

Foundational & Exploratory

Thio-MDP vs. MDP: Immunomodulatory Mechanisms and Stability Kinetics

The following technical guide provides an in-depth mechanistic comparison between Muramyl Dipeptide (MDP) and its metabolically stable analog, Thio-MDP (specifically focusing on 1-thio-MDP derivatives).

A Technical Guide for Drug Development & Immunology

Executive Summary

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2][3][4] While MDP is a potent activator of the innate immune system, its clinical utility is severely limited by rapid hydrolytic degradation and clearance. Thio-MDP (typically 1-thio-MDP or aryl-thio-glycoside derivatives) represents a class of structural analogs where the glycosidic oxygen is replaced by sulfur. This single atomic substitution confers resistance to specific glycosidases, significantly extending serum half-life and sustaining NOD2-dependent signaling without altering the fundamental signal transduction pathway. This guide details the comparative mechanisms, stability kinetics, and experimental validation of these two compounds.

Molecular Mechanism of Action

The NOD2 Signaling Axis (Common Pathway)

Both MDP and Thio-MDP function as agonists for the cytosolic receptor NOD2. Upon cellular entry (via endocytosis or peptide transporters like SLC15A3/PEPT1), they bind to the Leucine-Rich Repeat (LRR) domain of NOD2.

The Signaling Cascade:

-

Ligand Binding: The muramyl moiety binds the LRR region of NOD2, inducing a conformational change.

-

Oligomerization: NOD2 undergoes ATP-dependent self-oligomerization via its NACHT domain.

-

RIPK2 Recruitment: The exposed CARD domains of NOD2 recruit RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions.

-

Polyubiquitination: RIPK2 is polyubiquitinated (K63-linked) by E3 ligases (e.g., XIAP, cIAP1/2), creating a scaffold for TAK1 recruitment.

-

Kinase Activation: The TAK1 complex phosphorylates IKK

and MAPK kinases. -

Transcription Factor Translocation:

-

NF-

B: I -

MAPK: Activation of p38, JNK, and ERK pathways.

-

-

Output: Transcription of pro-inflammatory cytokines (TNF-

, IL-1

The "Thio" Modification: Mechanism of Stability

The critical divergence lies not in the receptor activation, but in metabolic persistence .

-

MDP (Native): Contains an O-glycosidic bond . This bond is highly susceptible to hydrolysis by endogenous N-acetylmuramidase (lysozyme-like enzymes) and non-specific esterases in serum.

-

Consequence: Rapid cleavage of the sugar moiety from the peptide, rendering the molecule inactive.

-

-

Thio-MDP (Analog): Contains an S-glycosidic bond (1-thio-linkage). The C-S bond length (1.82 Å) is longer than the C-O bond (1.43 Å), and the sulfur atom is less electronegative.

-

Consequence: The S-glycosidic linkage is sterically and electronically resistant to hydrolysis by host glycosidases. The molecule remains intact in the cytosol and serum for prolonged periods, maintaining the "active concentration" required for sustained NOD2 oligomerization.

-

Visualization: NOD2 Signaling & Thio-Stability

Caption: Figure 1.[1][5] Comparative NOD2 signaling pathway illustrating the critical stability divergence. While both ligands activate NOD2, Thio-MDP resists muramidase-mediated degradation.

Comparative Data Analysis

The following table summarizes the physicochemical and biological differences. Note that while affinity (

| Feature | Muramyl Dipeptide (MDP) | Thio-MDP (1-Thio Analog) |

| Chemical Linkage | O-Glycosidic (Ether) | S-Glycosidic (Thioether) |

| Enzymatic Stability | Low (t½ < 30-60 min in serum) | High (t½ > 4-6 hours in serum) |

| NOD2 Binding Affinity | High ( | High (Comparable) |

| In Vivo Adjuvanticity | Moderate (Requires high/repeated doses) | High (Sustained stimulation) |

| Primary Clearance | Hydrolysis & Renal Excretion | Renal Excretion (Intact) |

| Cytokine Profile | Transient spike in TNF- | Sustained release of TNF- |

Experimental Protocols

Protocol 1: In Vitro NOD2 Activation Assay (HEK-Blue™)

Objective: Quantify the potency of Thio-MDP vs. MDP using a reporter system.

Model: HEK-Blue™ hNOD2 cells (InvivoGen), which express human NOD2 and an NF-

Materials:

-

HEK-Blue™ hNOD2 cells.

-

HEK-Blue™ Detection Medium (contains SEAP substrate).

-

Positive Control: L18-MDP or MDP (10

g/mL). -

Test Compounds: Thio-MDP and MDP (Serial dilutions: 0.01 ng/mL to 10

g/mL).

Workflow:

-

Cell Preparation: Resuspend HEK-Blue hNOD2 cells in Detection Medium to a density of

cells/mL. -

Plating: Add 180

L of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well). -

Stimulation: Add 20

L of Thio-MDP or MDP dilutions. Include a vehicle control (endotoxin-free water). -

Incubation: Incubate at 37°C, 5% CO

for 16–24 hours . (Note: The stability difference becomes more apparent at longer incubation times). -

Readout: Measure absorbance at 620–655 nm using a microplate reader. SEAP hydrolysis of the substrate turns the medium purple/blue.

-

Analysis: Plot OD vs. Log[Concentration] to determine

.

Protocol 2: Serum Stability Analysis (HPLC-MS)

Objective: Demonstrate the resistance of Thio-MDP to enzymatic hydrolysis compared to MDP.

Materials:

-

Pooled Human Serum (Sigma-Aldrich).

-

LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid).

-

Internal Standard: Muramic acid or a structural analog.

Workflow:

-

Preparation: Prepare 1 mM stock solutions of MDP and Thio-MDP in PBS.

-

Incubation: Mix 10

L of stock solution with 90 -

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately add 200

L of ice-cold Acetonitrile to precipitate serum proteins. Vortex for 30s. -

Extraction: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

-

Analysis: Inject 10

L into LC-MS (C18 column).-

Monitor: Parent ion masses (

). -

MDP Mass: ~492.5 Da.

-

Thio-MDP Mass: ~508.5 Da (approx, depends on specific derivative).

-

-

Calculation: Plot % Remaining vs. Time. Fit to First-Order decay kinetics (

) to calculate half-life (

Visualizing the Experimental Workflow

Caption: Figure 2. Workflow for comparative serum stability analysis using LC-MS.

References

-

Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[2] Journal of Biological Chemistry. Link

-

Zemlyakov, A. E., et al. (2008).[6] "Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine." Russian Journal of Bioorganic Chemistry. Link

-

Grimes, C. L., et al. (2012). "The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment."[2] Journal of the American Chemical Society. Link

-

InvivoGen. "HEK-Blue™ hNOD2 Cells Protocol." InvivoGen Product Guides. Link

-

Strober, W., et al. (2006). "Signalling pathways and molecular interactions of NOD1 and NOD2." Nature Reviews Immunology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 3. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of aryl S-β-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine [agris.fao.org]

Introduction: The Rationale for Modifying Muramyl Dipeptide

An In-depth Technical Guide to Sulfur-Substituted Muramyl Dipeptide Analogs for Immunomodulation and Drug Development

This guide provides a comprehensive technical overview of sulfur-substituted muramyl dipeptide (MDP) analogs for researchers, scientists, and drug development professionals. We will delve into the rationale for sulfur substitution, synthetic methodologies, structure-activity relationships, and the underlying mechanism of action, offering field-proven insights and actionable protocols.

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the smallest, conserved structural component of bacterial peptidoglycan responsible for its potent immunomodulatory activity.[1][2][3] First identified as the minimal active component in Freund's Complete Adjuvant, MDP is a powerful activator of the innate immune system.[1] Its primary cellular target is the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a pattern recognition receptor (PRR) expressed in various immune and epithelial cells.[1][2][4][5][6]

Upon binding MDP, NOD2 triggers a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][7][8][9] This activity makes MDP and its analogs highly attractive candidates for applications as vaccine adjuvants, anti-infective agents, and cancer immunotherapeutics.[4][10][11]

However, the clinical utility of native MDP is hampered by significant drawbacks, including high pyrogenicity (fever-inducing potential), rapid elimination from the body, and poor cell membrane penetration due to its hydrophilicity.[2][12][13] This has driven extensive research into the synthesis of MDP analogs to dissociate the desirable immunostimulatory effects from the undesirable side effects and to improve pharmacokinetic properties.[2][4][13]

The strategic substitution of oxygen atoms with sulfur (thio-substitution) is a well-established medicinal chemistry approach to modulate the biological activity of a parent molecule. Introducing a thiol or other sulfur-containing group in place of a hydroxyl group can profoundly alter a compound's lipophilicity, metabolic stability, hydrogen bonding capacity, and interaction with its biological target. In the context of MDP, replacing the C-6 hydroxyl group of the muramic acid sugar with a thiol group represents a key modification aimed at enhancing its therapeutic potential.[1]

Part 1: Mechanism of Action - The NOD2 Signaling Pathway

The biological activity of sulfur-substituted MDP analogs, like the parent molecule, is primarily mediated through the activation of the NOD2 receptor. Understanding this pathway is critical for interpreting structure-activity data and designing effective evaluation assays.

-

Ligand Recognition : MDP, or its analog, enters the cell cytoplasm, potentially via peptide transporters.[6] It is then recognized and directly bound by the leucine-rich repeat (LRR) domain at the C-terminus of the NOD2 protein.[1][14][15]

-

Conformational Change and Oligomerization : Ligand binding induces a conformational change in NOD2, exposing the central nucleotide-binding domain (NBD or NACHT domain). This allows for ATP-dependent self-oligomerization.[8]

-

Recruitment of RIPK2 : The oligomerized NOD2 recruits the serine-threonine kinase RIPK2 (also known as RICK) through homophilic interactions between their respective caspase activation and recruitment domains (CARDs).[1][6][9] This NOD2-RIPK2 complex is the core of the "nodosome."

-

Downstream Signaling Activation : RIPK2 acts as a critical signaling hub. It undergoes ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1 and the IKK complex (IKKα, IKKβ, and NEMO).[6]

-

NF-κB and MAPK Activation : The TAK1-IKK association leads to the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB.[6] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides like defensins.[5][7][8] Concurrently, RIPK2 activation also triggers the MAP kinase (MAPK) pathways (JNK, p38), further contributing to the inflammatory response.[9][15]

Caption: The NOD2 signaling pathway initiated by MDP or its sulfur-substituted analogs.

Part 2: Synthetic Strategies for Thio-MDP Analogs

The synthesis of sulfur-substituted MDP analogs typically involves multi-step chemical processes starting from commercially available carbohydrates and amino acids. The key challenge lies in the selective introduction of the sulfur functionality while preserving the necessary stereochemistry of the molecule, which is crucial for biological activity.

While specific protocols for 6-thio-MDP are proprietary or found within dense publications, a generalized synthetic workflow can be constructed based on established methods for creating other C-6 modified MDPs and standard organic chemistry techniques.

Generalized Synthetic Workflow

-

Protection of Functional Groups : Starting with a suitable muramic acid precursor or N-acetylglucosamine, non-reactive hydroxyl and carboxyl groups are protected to prevent unwanted side reactions. This often involves benzylation or acetylation.

-

Activation of the C-6 Hydroxyl : The primary hydroxyl group at the C-6 position is selectively activated to become a good leaving group. A common method is tosylation (reaction with p-toluenesulfonyl chloride) or mesylation.

-

Nucleophilic Substitution with a Sulfur Nucleophile : The activated C-6 position is then subjected to a nucleophilic substitution reaction (SN2) with a sulfur-containing nucleophile. Reagents like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) can be used to introduce the thiol group. Using thioacetate results in a thioester, which can be subsequently hydrolyzed to yield the free thiol.

-

Peptide Coupling : The modified sugar moiety, now containing the sulfur substitution, is coupled with the dipeptide (L-Ala-D-isoGln). This is typically achieved using standard peptide coupling reagents like DCC/HOBt or HATU.

-

Deprotection : In the final step, all protecting groups are removed under conditions that do not affect the newly introduced sulfur group. For example, benzyl groups are commonly removed by catalytic hydrogenation (H2/Pd-C).

Caption: A generalized workflow for the synthesis of C-6 thio-MDP analogs.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of MDP analogs is exquisitely sensitive to their three-dimensional structure.[2][16] Extensive SAR studies have established key requirements for NOD2 activation.

-

Sugar Moiety : The N-acetylmuramic acid can be replaced by other structures, leading to "desmuramylpeptides," some of which retain activity.[3][17] However, the core structure is important. Modifications at the C-6 position, such as the introduction of lipophilic acyl chains, have been shown to increase adjuvant activity and antitumor effects, suggesting that this position is tolerant to substitution and can be used to modulate pharmacokinetics.[16] The introduction of a thiol at C-6 maintains activity, indicating that the hydrogen bond-donating ability of the original hydroxyl group is not strictly essential, and that the altered physicochemical properties conferred by sulfur are compatible with NOD2 recognition.[1]

-

Peptide Moiety : The stereochemistry of the amino acids is critical. The natural L-Ala-D-isoGln configuration is required for maximal activity. Analogs with L-Ala-L-isoGln or D-Ala-D-isoGln are significantly less active or inactive.[16] The D-isoglutamine residue, with its free γ-carboxyl group, is particularly important for immunostimulation.[18][19]

Table 1: Impact of Structural Modifications on MDP Activity

| Modification Site | Type of Modification | General Impact on Activity | Rationale / Insight |

| Muramic Acid C-1 | Introduction of lipophilic groups | Often increases adjuvant activity | Enhances membrane association and may improve pharmacokinetics.[1] |

| Muramic Acid C-6 | Acylation (lipophilic chains) | Increases adjuvant and antitumor activity; reduces pyrogenicity.[7][16] | Lipophilicity is a key driver for improved biological profiles.[1] |

| Muramic Acid C-6 | Substitution with Thiol (-SH) | Activity is retained or potentially modulated. | Demonstrates tolerance for replacing the -OH group, altering local polarity and H-bonding.[1] |

| L-Alanine | Replacement with other L-amino acids | Activity is often reduced or lost. | Strict structural requirement for the first amino acid.[16] |

| D-Isoglutamine | Esterification of α-carboxyl | Activity is often retained or enhanced. | The α-carboxyl group is not essential for NOD2 recognition. |

| D-Isoglutamine | Amidation of γ-carboxyl | Loss of activity. | The free γ-carboxyl group is critical for somnogenic and immunostimulatory functions.[18][19] |

| Dipeptide | Inversion of stereochemistry (L,L or D,D) | Loss of activity. | NOD2 has a strict stereospecific binding pocket.[14][16] |

Part 4: Biological Evaluation - Protocols and Methodologies

Evaluating the immunomodulatory activity of novel sulfur-substituted MDP analogs requires a validated, multi-step approach, progressing from in vitro cell-based assays to in vivo models.

Experimental Protocol: In Vitro NOD2 Activation Assay

This protocol describes a standard method for quantifying the ability of an MDP analog to activate the NOD2 pathway using a human embryonic kidney (HEK293T) cell line engineered to express NOD2 and an NF-κB-driven reporter gene (e.g., luciferase).

Objective: To determine the potency of a thio-MDP analog in activating the NOD2-dependent NF-κB signaling pathway.

Materials:

-

HEK293T cells

-

Plasmids: human NOD2 expression vector, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase control for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

-

Test compounds (Thio-MDP analogs), positive control (MDP), negative control (vehicle)

-

Luciferase assay reagent kit

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

-

Transient Transfection: Co-transfect the cells with the NOD2, pNF-κB-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. The inclusion of the NOD2 expression plasmid is critical as HEK293T cells have low endogenous levels.

-

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

-

Compound Stimulation: Prepare serial dilutions of the thio-MDP analogs and controls. Replace the cell culture medium with fresh medium containing the test compounds. Incubate for 12-18 hours.

-

Cell Lysis and Luciferase Measurement: Remove the medium and lyse the cells using the buffer provided in the luciferase assay kit. Measure firefly luciferase (from pNF-κB-Luc) and Renilla luciferase (from pRL-TK) activity sequentially in a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each compound.

-

Self-Validation and Causality:

-

Specificity Control: A parallel set of experiments should be run using cells transfected with an empty vector instead of the NOD2 plasmid. A potent response that is only observed in the presence of NOD2 confirms the compound's mechanism is NOD2-dependent.

-

Positive Control: MDP must be included in every assay to provide a benchmark for potency and ensure the assay system is working correctly.

-

Normalization: The use of a co-transfected Renilla luciferase control is essential for trustworthy data, as it accounts for well-to-well variability in cell number and transfection efficiency.

Sources

- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship in NOD2 agonistic muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 5. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Muramyl dipeptide mediated activation of human bronchial epithelial cells interacting with basophils: a novel mechanism of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 12. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 14. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel desmuramyldipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Muramyl peptides. Variation of somnogenic activity with structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: N-Acetyl-thiomuramyl-alanyl-isoglutamine

This technical guide provides an in-depth analysis of N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (often abbreviated as Thio-MDP or 1-Thio-MDP ). This molecule is a synthetic sulfur-containing analog of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for activating the innate immune system via the NOD2 receptor.

Part 1: Executive Summary & Chemical Identity

N-Acetyl-thiomuramyl-alanyl-isoglutamine represents a critical modification of the classic adjuvant Muramyl Dipeptide (MDP). By substituting the anomeric oxygen (or ring oxygen, depending on the specific isomer, though 1-thio is the primary synthetic target in literature) with sulfur, researchers aim to enhance enzymatic stability against glycosidases while retaining or modulating the immunopotentiating activity of the parent compound.

Physicochemical Profile[1]

The following data compares the standard MDP with its Thio-analog (specifically the 1-thio derivative described in foundational synthesis literature).

| Property | Muramyl Dipeptide (MDP) | N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (Thio-MDP) |

| Molecular Formula | C₁₉H₃₂N₄O₁₁ | C₁₉H₃₂N₄O₁₀S |

| Molecular Weight | 492.48 g/mol | 508.54 g/mol (Theoretical) |

| Monoisotopic Mass | 492.21 Da | 508.18 Da |

| Modification Site | Anomeric Hydroxyl (C1-OH) | Anomeric Thiol (C1-SH) or Thio-linkage |

| Solubility | Water, Methanol | Water, DMSO (Slightly reduced polarity vs MDP) |

| Stability | Susceptible to rapid hydrolysis | Enhanced resistance to O-glycosidases |

Note on Nomenclature: The term "Thiomuramyl" typically refers to the replacement of the oxygen atom at the C-1 position (anomeric) with sulfur. If the ring oxygen (O-5) were replaced, it would be designated as 5-thio-muramyl. This guide focuses on the 1-thio analog as described in the primary synthesis by Hasegawa et al.

Part 2: Biological Mechanism & Causality

The NOD2 Signaling Axis

The primary utility of Thio-MDP lies in its ability to act as a Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) agonist.

-

Mechanism: Like MDP, Thio-MDP is recognized by the Leucine-Rich Repeat (LRR) domain of intracellular NOD2 receptors.

-

Causality of Modification: The substitution of Oxygen with Sulfur (thiohemiacetal or thioglycoside) alters the electronics and steric bulk of the anomeric center. This modification is designed to:

-

Prevent Enzymatic Degradation: Biological systems are rich in O-glycosidases that rapidly degrade MDP. The C-S bond is resistant to these specific hydrolases, potentially prolonging the half-life of the adjuvant in vivo.

-

Modulate Affinity: The larger atomic radius of sulfur (1.02 Å vs 0.73 Å for oxygen) can alter the hydrogen-bonding network within the NOD2 binding pocket.

-

Signaling Pathway Visualization

The following diagram illustrates the downstream cascade triggered by Thio-MDP upon internalization.

Figure 1: The NOD2 signaling cascade activated by Thio-MDP, leading to NF-κB translocation and cytokine release.[1][2]

Part 3: Experimental Protocols

Chemical Synthesis Strategy (Hasegawa Method)

The synthesis of Thio-MDP is non-trivial due to the need for stereoselective formation of the thio-sugar. The following workflow summarizes the chemoenzymatic approach validated in literature (Hasegawa et al., Carbohydr. Res.).

Protocol Logic: The synthesis avoids direct thiolation of the dipeptide-sugar complex, which causes steric clashes. Instead, the sugar moiety is modified first.

-

Precursor Preparation: Start with benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside.[3]

-

Lactoyl Introduction: Introduce the D-lactoyl ether at C-3 (critical for MDP activity).

-

Thiolation: Convert the anomeric center to a 1-thio-acetate or 1-thio-benzoate intermediate.

-

Coupling: Condense the modified sugar acid with the dipeptide (L-Alanyl-D-Isoglutamine) using standard peptide coupling reagents (DCC/HOBt).

-

Deprotection: Remove isopropylidene and benzyl groups to yield the free N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.

In Vitro NOD2 Activation Assay

To verify the biological activity of synthesized Thio-MDP, use a HEK-Blue™ NOD2 reporter system.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen).

-

Thio-MDP (Test compound).

-

Muramyl Dipeptide (Positive Control).

-

QUANTI-Blue™ Solution (Detection reagent).

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture HEK-Blue hNOD2 cells in DMEM + Blasticidin (NOD2 selection) + Zeocin (Plasmids selection).

-

Harvest cells at 70-80% confluency. Resuspend in fresh media to

cells/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of Thio-MDP (1 mg/mL) in endotoxin-free water.

-

Perform 1:10 serial dilutions in a 96-well plate (Range: 10 µg/mL to 0.1 ng/mL).

-

-

Stimulation:

-

Add 20 µL of Thio-MDP dilutions to the wells.

-

Add 20 µL of MDP (Control) to separate wells.

-

Add 180 µL of cell suspension per well.

-

-

Incubation:

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Detection (SEAP Assay):

-

NF-κB activation induces Secreted Embryonic Alkaline Phosphatase (SEAP).

-

Mix 20 µL of supernatant with 180 µL of QUANTI-Blue™ solution.

-

Incubate at 37°C for 1-3 hours.

-

Measure absorbance (OD) at 620–655 nm.

-

Self-Validating Check: The assay is valid only if the MDP positive control shows a dose-dependent increase in OD655 and the non-transfected HEK293 control (Null cells) shows no response.

Part 4: Synthesis Workflow Visualization

Figure 2: Simplified synthetic route for N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.

Part 5: References

-

Hasegawa, A., Hioki, Y., Kiso, M., Okumura, H., & Azuma, I. (1983). Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives.[3] Carbohydrate Research, 123(2), 183-199.

-

PubChem. (n.d.).[1][4] N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) Compound Summary. National Library of Medicine.

-

Inohara, Chamaillard, McDonald, & Nuñez. (2005). NOD-LRR proteins: role in host-microbial interactions and inflammatory disease. Annual Review of Biochemistry.

-

InvivoGen. (n.d.). HEK-Blue™ hNOD2 Cells Protocol. InvivoGen Product Guides.

Sources

- 1. N-Acetylmuramyl-L-alanyl-D-isoglutamine | C19H32N4O11 | CID 11620162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. search.tmgl.org [search.tmgl.org]

- 4. Thiopyrophosphate | H3O6P2S- | CID 5289158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thio-Muramyl Peptides: Synthetic Evolution and Immunopharmacology

Executive Summary

Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the innate immune receptor NOD2, has historically suffered from poor pharmacokinetic profiles due to rapid renal elimination and enzymatic hydrolysis. The strategic introduction of sulfur—creating thio-muramyl peptides —represents a critical chapter in medicinal chemistry aimed at solving these stability challenges. This guide analyzes the historical evolution, synthetic pathways, and immunopharmacology of sulfur-containing MDP analogs (thio-MDPs), providing researchers with actionable protocols for their synthesis and biological validation.

The Genesis: The Stability-Activity Paradox

In 1974, Ellouz and Lederer identified N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the essential unit of Freund's Complete Adjuvant. While potent, MDP exhibited a biological half-life of less than 30 minutes in vivo, degraded rapidly by muramidases and non-specific esterases.

The "Sulfur Hypothesis" emerged in the late 1970s, driven by the principle of bioisosterism . Researchers postulated that replacing the anomeric oxygen (O-glycoside) or the peptide backbone oxygens with sulfur would:

-

Resist Hydrolysis: S-glycosidic bonds are inherently resistant to glycosidases (e.g., lysozyme).

-

Alter Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability.

-

Maintain Conformation: The bond angle of C-S-C (approx. 92°) differs from C-O-C (111°), yet early modeling suggested the "kink" required for receptor binding might be preserved.

The Three Generations of Thio-Analogs

-

Gen 1 (1978-1985): 1-Thio-MDPs. Focus on preventing anomeric hydrolysis. Pioneered largely by the Osaka University group (Hasegawa, Kiso, Azuma).

-

Gen 2 (1990s): Lipophilic Thio-ethers. Introduction of sulfur-containing lipid tails (e.g., thio-cholesterol conjugates) to facilitate liposomal encapsulation.

-

Gen 3 (2010-Present): Clickable Probes. Use of cystamine linkers and thiol-maleimide chemistry to create biotinylated MDP probes for intracellular NOD2 tracking.

Synthetic Evolution: Constructing the S-Glycoside

The synthesis of sulfur-containing muramyl peptides is chemically distinct from their oxygen counterparts due to the nucleophilicity of the thiol group.

The Hasegawa-Kiso Route (1-Thio-MDP)

The seminal work by Hasegawa et al. established the route for 1-thio-MDP . Unlike O-glycosidation, which often uses Koenigs-Knorr conditions with silver salts, S-glycosidation typically utilizes the displacement of a glycosyl halide by a thiol acceptor under basic conditions.

Key Synthetic Challenge: Stereocontrol.

Ensuring the

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis of O-MDP vs. S-MDP (Thio-MDP).

Figure 1: Divergent synthetic pathways for Native MDP (Green) vs. 1-Thio-MDP (Red). The sulfur introduction usually occurs early at the anomeric center or via modified amino acid coupling.

Immunopharmacology: The NOD2 Interaction

In 2003, Girardin et al. identified NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) as the intracellular sensor for MDP. This discovery allowed for a retrospective mechanistic understanding of thio-muramyl peptides.

Mechanism of Action

-

Entry: Thio-MDPs enter the cell via endocytosis or the SLC15A4 transporter.

-

Recognition: They bind to the Leucine-Rich Repeat (LRR) domain of NOD2.

-

Activation: This triggers RIPK2 recruitment

NF-

Critical Insight: 1-Thio-MDP retains full adjuvanticity compared to MDP but shows zero susceptibility to lysozyme degradation. This confirms that the anomeric oxygen is not a hydrogen bond donor/acceptor required for the NOD2 interface; rather, the 3-D conformation of the lactyl-peptide chain is the determinant.

Comparative Data: Stability vs. Activity

| Compound | Substitution | Relative NOD2 Potency (EC50) | Enzymatic Stability (t1/2 in Serum) |

| MDP (Native) | None | 100% (Baseline) | < 30 min |

| 1-Thio-MDP | Anomeric S | ~90-100% | > 24 hours |

| 6-Thio-MDP | C-6 Sulfur | ~40-60% | ~ 2 hours |

| MDP-Lys(L18) | Lipophilic Tail | ~150% (due to uptake) | ~ 4 hours |

Experimental Protocols

These protocols are designed for self-validation. The synthesis protocol focuses on the critical thioglycosidation step, while the assay protocol ensures specificity to the NOD2 pathway.

Protocol A: Synthesis of 1-Thio-MDP Derivative

Objective: Synthesis of the key intermediate Benzyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside .

Reagents:

-

2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (Starting Material).

-

Thiourea.

-

Benzyl bromide.

-

Sodium metabisulfite (

).

Step-by-Step Methodology:

-

Isothiouronium Salt Formation: Dissolve the glycosyl chloride (10 mmol) in dry acetone. Add thiourea (12 mmol) and reflux for 30 minutes. The product precipitates as the isothiouronium chloride salt.

-

Validation: TLC (CHCl3:MeOH 5:1) should show a baseline spot (salt) vs. high Rf starting material.

-

-

Hydrolysis to Thiol: Treat the salt with sodium metabisulfite in aqueous acetone (1:1) at 80°C for 5 minutes. This yields the 1-thio-sugar (glycosyl thiol).

-

S-Alkylation: Immediately treat the crude thiol with Benzyl bromide (1.1 eq) and KOH (1.1 eq) in DMF at 0°C. Stir for 2 hours.

-

Why? Direct alkylation locks the sulfur, preventing oxidation to the disulfide.

-

-

Deacetylation: Treat with catalytic NaOMe in dry MeOH (Zemplén conditions) to remove O-acetyl groups.

-

Purification: Silica gel flash chromatography (DCM/MeOH gradient).

Yield Expectation: 60-75%.

Characterization:

Protocol B: HEK-Blue™ NOD2 Reporter Assay

Objective: Quantify the biological activity of the synthesized Thio-MDP.

System: HEK293 cells stably transfected with human NOD2 and an NF-

Workflow:

-

Cell Prep: Suspend HEK-Blue NOD2 cells in HEK-Blue Detection medium (contains colorimetric substrate). Seed at 50,000 cells/well in a 96-well plate.

-

Treatment: Add Thio-MDP analogs (serial dilution: 10 ng/mL to 10

g/mL).-

Positive Control: L18-MDP (100 ng/mL).

-

Negative Control: Endotoxin-free water.

-

Specificity Control: Add Gefitinib (RIPK2 inhibitor) to one set of wells to prove NOD2 dependence.

-

-

Incubation: Incubate at 37°C, 5% CO2 for 16-24 hours.

-

Readout: Measure absorbance at 620-655 nm. SEAP hydrolysis of the substrate turns the media purple/blue.

Figure 2: Validation workflow for NOD2 agonism. The assay relies on NF-

References

-

Ellouz, F., et al. (1974). Minimal structural requirements for adjuvant activity of bacterial peptidoglycan derivatives. Biochemical and Biophysical Research Communications. Link

-

Hasegawa, A., et al. (1981). Synthesis of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine and its derivatives. Carbohydrate Research. Link

-

Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][3][4][5] Journal of Biological Chemistry. Link

-

Grimes, C. L., et al. (2010).[6] Synthesis of biologically active biotinylated muramyl dipeptides. Bioorganic & Medicinal Chemistry Letters. Link

-

Merser, C., et al. (1975). Synthesis of 1-thio-analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine. Biochemical and Biophysical Research Communications. Link

Sources

- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 5. Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active biotinylated muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Thio-MDP pathogen-associated molecular patterns (PAMPs)

An In-depth Technical Guide to Thio-Muramyl Dipeptide (Thio-MDP) Pathogen-Associated Molecular Patterns (PAMPs)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the first line of defense against invading pathogens, relying on a germline-encoded set of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2] Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a canonical PAMP recognized by the cytosolic PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] Activation of NOD2 by MDP triggers a signaling cascade culminating in potent pro-inflammatory and antimicrobial responses.[5][6] This guide delves into the burgeoning field of synthetic MDP analogs, with a specific focus on Thio-Muramyl Dipeptides (Thio-MDPs). The introduction of a sulfhydryl (thiol) group offers a unique chemical handle to enhance the immunomodulatory properties of the parent molecule and enables novel applications, such as covalent conjugation to antigens for next-generation vaccine development. We provide a comprehensive overview of the synthesis, mechanism of action, and state-of-the-art methodologies for evaluating the biological activity of Thio-MDPs, offering a technical framework for their exploration in immunology and drug discovery.

The Rationale for Thio-MDPs: Enhancing a Known Immunostimulant

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) represents the minimal bioactive motif of peptidoglycan capable of activating NOD2.[4] Its ability to stimulate robust immune responses has made it a foundational structure for the development of adjuvants—substances that enhance the efficacy of vaccines.[7][8]

The strategic chemical modification of MDP allows for the fine-tuning of its biological activity. The introduction of a thiol (-SH) group to create "Thio-MDPs" is predicated on several compelling hypotheses:

-

Enhanced Receptor Interaction: Altering the molecule's electronic and steric properties could modulate its binding affinity and kinetics with the NOD2 receptor.

-

Improved Pharmacokinetics: The thiol moiety can influence the solubility, stability, and cellular uptake of the molecule.

-

A Functional Handle for Bioconjugation: The nucleophilic thiol group is an ideal anchor for covalently linking the Thio-MDP to antigens, carrier proteins, or delivery systems. This creates the potential for self-adjuvanting vaccines, where the immunostimulatory component is physically tethered to the target antigen, ensuring co-delivery to antigen-presenting cells (APCs) and maximizing the immune response.

Synthesis and Chemical Structure

The synthesis of Thio-MDP derivatives is a multi-step process that leverages principles of peptide and carbohydrate chemistry. While numerous methods exist for introducing thiol groups into bioactive molecules, a common strategy involves the use of a protected thiol linker that can be attached to the MDP core structure.[9][10][11]

A generalized synthetic approach can be conceptualized as follows:

-

Protection of Reactive Groups: Key functional groups on the muramic acid and dipeptide moieties are protected to prevent unwanted side reactions.

-

Activation and Coupling: A protected thiol-containing linker, such as S-trityl protected thioacetic acid, is activated (e.g., using DCC or EDCI) and coupled to a hydroxyl or amine group on the MDP scaffold.[10]

-

Deprotection: The protecting groups, including the trityl group on the thiol, are removed under specific conditions (e.g., using trifluoroacetic acid and a scavenger like triethylsilane) to yield the final Thio-MDP product.[9][10]

-

Purification and Characterization: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) and its structure is confirmed by mass spectrometry and NMR.[12]

This modular approach allows for the synthesis of a library of Thio-MDPs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

Mechanism of Action: The NOD2 Signaling Cascade

Thio-MDPs are designed to function as agonists of the NOD2 receptor. Upon entry into the cell cytoplasm—a process potentially facilitated by peptide transporters—the Thio-MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2.[6] This binding event is believed to induce a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream signaling adaptor, RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2).[5][6]

The formation of this "nodosome" complex initiates two primary signaling branches:

-

NF-κB Pathway: RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit the TAK1 and IKK complexes.[5] This leads to the phosphorylation and subsequent degradation of IκBα, liberating the NF-κB transcription factor complex to translocate to the nucleus. Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and chemokines.[13][14]

-

MAPK Pathway: The activated TAK1 also initiates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of JNK and p38.[5] This pathway cooperates with NF-κB to stabilize inflammatory mRNAs and promote cytokine production.

Caption: Workflow for the NOD2 NF-κB Luciferase Reporter Assay.

B. Materials & Reagents

-

Cell Line: HEK293T cells (human embryonic kidney cells, highly transfectable).

-

Plasmids:

-

Expression plasmid for human NOD2 (e.g., pCMV-hNOD2).

-

NF-κB luciferase reporter plasmid (e.g., pNFκB-Luc), containing multiple NF-κB binding sites upstream of a firefly luciferase gene.

-

Transfection control plasmid (e.g., pRL-TK), expressing Renilla luciferase from a constitutive promoter for normalization.

-

-

Ligands:

-

Synthesized and purified Thio-MDP (Test Article).

-

MDP (Positive Control).

-

Vehicle (e.g., sterile water or PBS) (Negative Control).

-

-

Reagents: DMEM with 10% FBS, transfection reagent (e.g., Lipofectamine™), Dual-Luciferase® Reporter Assay System, sterile PBS.

C. Step-by-Step Methodology

-

Cell Seeding: The day before transfection, seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Rationale: Optimal cell density is critical for high transfection efficiency and cell health.

-

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, combine DNA plasmids (e.g., 100 ng pCMV-hNOD2, 100 ng pNFκB-Luc, 10 ng pRL-TK) with the transfection reagent in serum-free media.

-

Causality: The ratio of DNA to transfection reagent is crucial for efficient plasmid delivery into the cells with minimal toxicity. The Renilla plasmid is used at a lower concentration as it serves only as an internal control for cell viability and transfection efficiency.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Cell Stimulation:

-

After 24 hours, carefully remove the medium and replace it with fresh medium containing the desired concentrations of Thio-MDP, MDP, or vehicle. A dose-response curve is recommended (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

-

Self-Validation: Including a known agonist (MDP) validates that the cellular machinery is responsive. The vehicle control establishes the baseline level of NF-κB activity.

-

Incubate for an additional 12-18 hours.

-

-

Cell Lysis and Luminescence Reading:

-

Wash cells once with PBS.

-

Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking.

-

Transfer the lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure luminescence (Signal 1).

-

Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure luminescence (Signal 2).

-

-

Data Analysis:

-

For each well, calculate the Relative Response Ratio: (Signal 1 / Signal 2).

-

Normalize the data by calculating the "Fold Induction" over the vehicle control: (Relative Response Ratio of Stimulated Sample) / (Average Relative Response Ratio of Vehicle Control).

-

D. Data Presentation and Interpretation

The results should be summarized in a dose-response table and plotted to determine the half-maximal effective concentration (EC₅₀), a key measure of potency.

| Ligand | Concentration (ng/mL) | Mean Fold Induction (vs. Vehicle) | Std. Deviation |

| Thio-MDP-X | 0.1 | 1.5 | 0.2 |

| 1 | 4.2 | 0.5 | |

| 10 | 15.8 | 1.9 | |

| 100 | 45.3 | 5.1 | |

| 1000 | 48.1 | 4.9 | |

| MDP | 0.1 | 1.2 | 0.1 |

| 1 | 3.5 | 0.4 | |

| 10 | 12.1 | 1.5 | |

| 100 | 38.9 | 4.2 | |

| 1000 | 40.2 | 4.5 |

This table is an example representation of expected data. A higher fold induction or a lower EC₅₀ value for a Thio-MDP derivative compared to MDP would indicate enhanced biological activity.

Applications in Drug and Vaccine Development

The unique properties of Thio-MDPs position them as promising candidates for advanced immunotherapies and vaccines.

-

Vaccine Adjuvants: Thio-MDPs can be used as adjuvants to shape the immune response, potentially driving a more favorable T-helper 1 (Th1) cellular immunity, which is crucial for clearing intracellular pathogens and cancer cells. [15][16]The choice of adjuvant is critical in directing the type of immune response. [17]* Conjugate Vaccines: The thiol group enables the direct and stable conjugation of the Thio-MDP to a recombinant protein or peptide antigen. This ensures that the antigen and the adjuvant are delivered to the same antigen-presenting cell, a critical factor for mounting a potent, antigen-specific T-cell and B-cell response. This approach is a significant advancement over traditional vaccines that use simple mixtures of antigen and adjuvant. [18]* Immunotherapeutics: As standalone molecules, potent Thio-MDP analogs could be developed to broadly boost innate immunity in immunocompromised patients or as a component of cancer immunotherapy to overcome tumor-induced immunosuppression.

Conclusion and Future Directions

Thio-MDPs represent a logical and promising evolution in the field of synthetic immunology. By adding a versatile chemical handle to a well-understood PAMP, researchers can now systematically explore new avenues for enhancing and directing immune responses. The technical framework provided in this guide—from rational synthesis to robust biological characterization—offers a clear path for scientists to investigate these novel molecules. Future work will undoubtedly focus on synthesizing diverse Thio-MDP libraries, elucidating their precise interactions with NOD2 and other potential receptors, and evaluating their efficacy and safety in preclinical models of infection and cancer. The insights gained will be invaluable for the development of the next generation of precisely targeted vaccines and immunotherapies.

References

-

Cell-based reporter assay to analyze activation of Nod1 and Nod2. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (n.d.). Jove. Retrieved February 13, 2026, from [Link]

-

A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

-

A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

-

Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

NOD2 senses MDP and elicits immune responses. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Mechanisms by which MDP enters into cells to trigger Nod2 signaling. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. (2021). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. Retrieved February 13, 2026, from [Link]

-

Vaccine adjuvants for immunotherapy: type, mechanisms and clinical applications. (2024). Queen's University Belfast Research Portal. Retrieved February 13, 2026, from [Link]

-

Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity. (2014). Mediators of Inflammation. Retrieved February 13, 2026, from [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules. Retrieved February 13, 2026, from [Link]

-

The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). PubMed. Retrieved February 13, 2026, from [Link]

-

Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. (n.d.). Journal of Neuroinflammation. Retrieved February 13, 2026, from [Link]

-

Innate immune system. (n.d.). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

-

Adjuvants and the promotion of Th1-type cytokines in tumour immunotherapy. (2006). Journal of Experimental & Clinical Cancer Research. Retrieved February 13, 2026, from [Link]

-

Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and characterization of phosphine-(thio)phenolate-based half-zirconocenes and their application in ethylene (co-)polymerization. (2014). PubMed. Retrieved February 13, 2026, from [Link]

-

Vaccine Adjuvants: Mode of Action. (2013). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

-

The interaction of innate immune and adaptive immune system. (2023). Journal of Cellular and Molecular Medicine. Retrieved February 13, 2026, from [Link]

Sources

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 8. Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of phosphine-(thio)phenolate-based half-zirconocenes and their application in ethylene (co-)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Adjuvants and the promotion of Th1-type cytokines in tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines | MDPI [mdpi.com]

- 17. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Methodological & Application

Application Notes & Protocols: Establishing Thio-MDP Dose-Response Curves in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Thio-MDP Dose-Response Studies

Thio-MDP, a synthetic analog of Muramyl Dipeptide (MDP), is a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing bacterial peptidoglycan fragments.[1] Upon activation, NOD2 triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the modulation of adaptive immunity. This makes NOD2 agonists like Thio-MDP promising candidates for various therapeutic applications, including vaccine adjuvants and immunomodulators for infectious diseases and cancer.[2]

The precise characterization of the dose-dependent effects of Thio-MDP in vivo is fundamental for its preclinical and clinical development. Establishing a clear dose-response relationship is essential to identify the optimal therapeutic window, minimizing potential toxicity while maximizing efficacy. These studies are critical for understanding the potency of Thio-MDP and for comparing its activity with other immunomodulators.

This guide provides a comprehensive overview of the principles and a detailed protocol for generating robust Thio-MDP dose-response curves in murine models.

Mechanism of Action: The NOD2 Signaling Pathway

Thio-MDP, like its parent compound MDP, activates the NOD2 signaling pathway. This pathway is initiated by the direct binding of the ligand to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells such as macrophages and dendritic cells.[3] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The formation of the NOD2-RIPK2 signalosome triggers the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the transcription of a wide range of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides, which collectively orchestrate the innate immune response.

Caption: NOD2 Signaling Pathway Activation by Thio-MDP.

Experimental Design for Dose-Response Studies

A well-designed dose-response study is crucial for obtaining reliable and interpretable data. Key considerations include the choice of animal model, administration route, dose range, and endpoint measurements.

Animal Model Selection

-

Strain: C57BL/6 and BALB/c mice are commonly used in immunological studies. It is important to note that these strains can exhibit different Th1/Th2 biases in their immune responses.[4] The choice of strain should be guided by the specific research question.

-

Age and Sex: Age- and sex-matched mice (typically 6-8 weeks old) should be used to minimize variability.

-

Group Size: A sufficient number of animals per group (n=5-8) is recommended to achieve statistical power.

Route of Administration

The choice of administration route can significantly impact the bioavailability and immunomodulatory effects of Thio-MDP. Common routes for systemic administration include:

-

Intraperitoneal (IP): A common route for delivering systemic immunomodulators.

-

Subcutaneous (SC): Often used for adjuvants in vaccine studies.

-

Intravenous (IV): Provides immediate systemic distribution.

Dose Range Selection

Based on studies with MDP and its lipophilic analogs, a pilot dose-response study for Thio-MDP could include a broad range of doses. For example, doses ranging from 1 µg to 500 µg per mouse can be a reasonable starting point. A logarithmic dose escalation is often employed in such studies.

| Parameter | Recommendation | Rationale/Reference |

| Animal Model | Male or Female C57BL/6 or BALB/c mice (6-8 weeks old) | Commonly used strains in immunological research.[4] |

| Drug | Thio-MDP | Synthetic NOD2 agonist. |

| Vehicle | Sterile, pyrogen-free 0.9% Saline or PBS | Standard isotonic vehicle for injection. |

| Concentration | Dependent on the final dosage and injection volume | To be determined based on the solubility of Thio-MDP. |

| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) | Common and effective routes for systemic drug delivery in mice.[5] |

| Injection Volume | 100-200 µL | Standard injection volume for mice. |

| Proposed Pilot Dosages | 1, 10, 50, 100, 250, 500 µ g/mouse | Encompasses a range to observe dose-dependent effects based on MDP analog studies.[6][7] |

| Pre-treatment Time | 2-6 hours for cytokine analysis | Allows for peak cytokine production in response to NOD2 agonists. |

Detailed Protocol: In Vivo Thio-MDP Dose-Response Study

This protocol outlines the steps for a pilot study to determine the dose-response of Thio-MDP on cytokine production in mice.

Materials

-

Thio-MDP

-

Sterile, pyrogen-free 0.9% saline or PBS

-

C57BL/6 or BALB/c mice (6-8 weeks old, sex-matched)

-

Syringes and needles (e.g., 27-30 gauge)

-

Blood collection tubes (e.g., heparinized or serum separator tubes)

-

ELISA kits for murine TNF-α, IL-6, and IL-12p70

-

Standard laboratory equipment (centrifuge, pipettes, etc.)

Experimental Workflow

Caption: Experimental Workflow for Thio-MDP Dose-Response Study.

Step-by-Step Procedure

-

Preparation of Thio-MDP Solutions:

-

Accurately weigh Thio-MDP and dissolve it in a minimal amount of a suitable solvent if necessary (e.g., DMSO), then dilute to the final concentration with sterile saline or PBS. Ensure the final concentration of the solvent is non-toxic and consistent across all groups, including the vehicle control.

-

Prepare serial dilutions to achieve the desired doses in a constant injection volume (e.g., 100 µL).

-

-

Animal Handling and Administration:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

Randomly assign mice to different dose groups, including a vehicle control group.

-

Administer the prepared Thio-MDP solutions or vehicle via the chosen route (IP or SC).

-

-

Sample Collection:

-

At a predetermined time point post-administration (e.g., 2, 4, or 6 hours), collect blood samples from each mouse. The timing should be optimized based on preliminary studies or literature on similar compounds.

-

Blood can be collected via submandibular or retro-orbital bleeding for terminal studies, or via tail vein for survival studies.

-

-

Sample Processing:

-

Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

-

If using heparinized tubes, centrifuge immediately to obtain plasma.

-

Store serum or plasma samples at -80°C until analysis.

-

-

Cytokine Analysis:

-

Quantify the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in the serum or plasma samples using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Data Analysis and Interpretation

The results of the dose-response study should be presented graphically by plotting the mean cytokine concentration against the logarithm of the Thio-MDP dose. This will typically generate a sigmoidal curve.

| Thio-MDP Dose (µ g/mouse ) | Mean TNF-α (pg/mL) ± SEM | Mean IL-6 (pg/mL) ± SEM | Mean IL-12p70 (pg/mL) ± SEM |

| Vehicle Control | Data | Data | Data |

| 1 | Data | Data | Data |

| 10 | Data | Data | Data |

| 50 | Data | Data | Data |

| 100 | Data | Data | Data |

| 250 | Data | Data | Data |

| 500 | Data | Data | Data |

From the dose-response curve, key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression analysis. This will provide a quantitative measure of the potency of Thio-MDP.

Conclusion and Future Directions

This guide provides a framework for establishing Thio-MDP dose-response curves in murine models. The resulting data will be invaluable for determining the optimal dose for future efficacy studies, whether as a vaccine adjuvant or a standalone immunomodulator. Further studies could explore the pharmacokinetics of Thio-MDP, its effects on different immune cell populations, and its efficacy in various disease models. A thorough understanding of its in vivo activity is a critical step in harnessing the full therapeutic potential of this promising NOD2 agonist.

References

- Azuma, I. (1992). Review: Inducer of Cytokines In Vivo: Overview of Field and Romurtide Experience. International Journal of Immunopharmacology, 14(3), 487-496.

- Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.

- Guzelj, A., et al. (2017). Desmuramylpeptide analogs as potent NOD2 receptor agonists. Journal of Medicinal Chemistry, 60(10), 4235-4249.

- Lederer, E. (1980). Synthetic immunostimulants derived from the bacterial cell wall. Journal of Medicinal Chemistry, 23(8), 819-825.

- Martinon, F., et al. (2002). The RIG-I-like receptor LGP2 is a positive regulator of the master sensor RIG-I. The Journal of experimental medicine, 196(3), 403-414.

- Matsumoto, K., et al. (1981). Stimulation of non specific resistance to infection induced by 6-O-acylmuramyl dipeptide in mice. Infection and Immunity, 32(2), 748-758.

- Siddiqui, I., et al. (2011).

- Stamm, C., et al. (2013). Dose-dependent induction of murine Th1/Th2 responses to sheep red blood cells occurs in two steps: antigen presentation during second encounter is decisive. PloS one, 8(6), e67746.

- Tanaka, A., et al. (1982). Adjuvant activity of a synthetic muramyl dipeptide analog, MDP-Lys(L18), in a live Salmonella vaccine. Infection and Immunity, 38(3), 851-857.

- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428-433.

- Zidek, Z., et al. (2005). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current pharmaceutical design, 11(11), 1435-1445.

-

Ichorbio. (n.d.). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

- Grimes, C. L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society, 134(33), 13535-13537.

- Coulombe, F., et al. (2012). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. The Journal of Immunology, 189(6), 3091-3098.

- Stamm, C., et al. (2013). Dose-Dependent Induction of Murine Th1/Th2 Responses to Sheep Red Blood Cells Occurs in Two Steps: Antigen Presentation during Second Encounter Is Decisive. PLOS ONE, 8(6), e67746.

- Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.

-

Ichorbio. (2023). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

-

ANU Animal Experimentation Ethics Committee. (2022). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]

- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical & Experimental Immunology, 156(3), 428-433.

-

ResearchGate. (n.d.). In vivo initiation of humoral and cellular immune responses. Retrieved from [Link]

- Signoret, N., & Watts, C. (1997). Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. The Journal of experimental medicine, 186(4), 549-559.

- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428–433.

- Watanabe, H., et al. (2004). Innate immune response in Th1- and Th2-dominant mouse strains. Shock, 22(5), 460-466.

Sources

- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ichor.bio [ichor.bio]

- 6. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

Topic: Conjugation of Thio-MDP to Carrier Proteins for Immunogenic Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the covalent conjugation of Thio-Muramyl Dipeptide (Thio-MDP), a potent synthetic immunoadjuvant, to carrier proteins. The resulting conjugates are critical tools for enhancing the immunogenicity of haptens and peptides in vaccine development and immunological research. We detail the chemical principles, step-by-step protocols for maleimide-based conjugation, and essential characterization methods to ensure the synthesis of robust and effective immunogens. This document is designed to provide both the theoretical underpinnings and practical field-proven insights necessary for successful bioconjugation.

Introduction: The Rationale for Thio-MDP Conjugation

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and acts as a powerful adjuvant, a substance that enhances the body's immune response to an antigen.[1][2] Synthetic analogs, such as Thio-MDP, have been developed to harness this immunomodulatory activity. Thio-MDP incorporates a thiol (-SH) group, which serves as a versatile chemical handle for conjugation.

However, like many small molecules (haptens), Thio-MDP alone is not immunogenic and cannot elicit a significant antibody response. To overcome this, it must be covalently linked to a larger, immunologically active carrier protein.[3][4] This conjugation transforms the small hapten into a potent immunogen, capable of stimulating T-cell help and driving a robust, class-switched antibody response.[5] The resulting Thio-MDP-protein conjugate is a cornerstone for applications ranging from the development of synthetic vaccines to the generation of specific antibodies for immunoassays.

Principle of Conjugation: Thiol-Maleimide Michael Addition

The conjugation strategy detailed here leverages the highly efficient and specific reaction between a thiol (sulfhydryl) group and a maleimide. This reaction, a Michael addition, forms a stable thioether bond under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[6][7] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring high selectivity for the target functional groups.[7]

The process is typically a two-step procedure:

-

Carrier Protein Activation: The carrier protein is first functionalized with a maleimide group using a bifunctional crosslinker. The most common crosslinkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), feature an NHS-ester on one end, which reacts with primary amines (lysine residues) on the protein surface, and a maleimide group on the other.

-

Thio-MDP Coupling: The thiol group of Thio-MDP then specifically attacks the electron-deficient double bond of the maleimide-activated carrier protein, forming the final, stable conjugate.[6]

Selection of Carrier Proteins

The choice of carrier protein is critical and depends on the intended application. The two most widely used carriers are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

| Feature | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) |

| Molecular Weight | 4.5x10⁵ – 1.3x10⁷ Da (highly aggregated) | ~66.5 kDa[8] |

| Immunogenicity | Very High . Its large size and phylogenetic distance from mammals make it a potent immunogen.[4][5] | Moderate . Less immunogenic than KLH, which can be advantageous for reducing anti-carrier antibodies.[9] |

| Solubility | Generally lower; can be difficult to work with. | High solubility in aqueous buffers. |

| Lysine Content | High number of lysine residues for conjugation.[4] | 59 lysine residues, with 30-35 accessible for conjugation.[9] |

| Primary Use Case | Generating high-titer antibody responses for vaccine development and antibody production.[3][10] | Immunoassay development, initial immunogenicity screening, and when a lower anti-carrier response is desired.[8][11] |

Experimental Workflow and Protocols

The overall workflow involves preparing the components, executing the two-step conjugation, and purifying the final product for characterization and use.

Protocol 1: Activation of Carrier Protein (KLH) with SMCC

Rationale: This protocol creates a maleimide-activated carrier protein. An excess of the crosslinker is used to ensure sufficient activation. A desalting step is critical to remove unreacted SMCC, which could otherwise interfere with the subsequent conjugation.

Materials:

-

Keyhole Limpet Hemocyanin (KLH)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.4 (PBS)

-

Sephadex G-25 desalting column

Procedure:

-

Prepare KLH Solution: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer. If solubility is an issue, gentle vortexing can be applied.

-

Prepare SMCC Solution: Immediately before use, dissolve 2 mg of SMCC in 100 µL of anhydrous DMF.

-

Activation Reaction: Add a 20-fold molar excess of the SMCC solution to the KLH solution. For KLH, a precise molar ratio is difficult due to its size heterogeneity; a weight-based calculation is often used as a starting point. Mix gently by inversion or slow rotation.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Purify Activated KLH: Equilibrate a Sephadex G-25 desalting column with Conjugation Buffer. Apply the reaction mixture to the column to separate the maleimide-activated KLH from excess, unreacted SMCC. Collect the protein-containing fractions as they elute in the void volume. The activated protein should be used immediately in the next step.

Protocol 2: Conjugation of Thio-MDP to Maleimide-Activated KLH

Rationale: This is the core coupling step. The reaction is performed at a neutral pH (7.0-7.5) to maximize the specific reaction between the thiol of Thio-MDP and the maleimide on the KLH.[12] The reaction environment should be deoxygenated to prevent the oxidative dimerization of thiols, which would render the Thio-MDP unreactive.[12]

Materials:

-

Maleimide-activated KLH (from Protocol 1)

-

Thio-MDP

-

Conjugation Buffer (as above), degassed

-

Optional: TCEP (tris(2-carboxyethyl)phosphine) to ensure Thio-MDP thiol is reduced.

Procedure:

-

Prepare Thio-MDP Solution: Dissolve Thio-MDP in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. A molar excess (e.g., 50-100 fold) of Thio-MDP over the estimated available maleimide sites is recommended to drive the reaction to completion.

-

Optional Reduction: If the Thio-MDP has been stored for a long period, add a 2-3 fold molar excess of TCEP to the Thio-MDP solution and incubate for 15-20 minutes to ensure the thiol group is free and reduced. TCEP does not need to be removed before conjugation with maleimides.[13]

-

Conjugation Reaction: Combine the maleimide-activated KLH solution with the Thio-MDP solution. Flush the reaction vial with an inert gas (nitrogen or argon), cap tightly, and mix gently.

-

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

-